molecular formula C15H20N6O2 B2623765 3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea CAS No. 2034614-29-2

3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea

Cat. No.: B2623765
CAS No.: 2034614-29-2
M. Wt: 316.365
InChI Key: VISOVNQWSMCTDH-UHFFFAOYSA-N
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Description

3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of pyrazolyl-urea derivatives, which are recognized as privileged scaffolds in the development of biologically active molecules . The structure incorporates a pyrazine ring linked to a methyl-1H-pyrazole group and a tetrahydropyran (oxan-4-yl) urea moiety. The urea functional group is a key pharmacophore, known for its ability to act as both a hydrogen bond donor and acceptor, facilitating specific interactions with various biological targets . Pyrazolyl-urea compounds have demonstrated a wide spectrum of pharmacological activities in research settings, including potent inhibitory effects on various protein kinases such as Src and p38-MAPK, which are relevant in oncology and inflammation research . Furthermore, the pyrazine heterocycle is a common feature in compounds studied as antagonists for receptors such as adenosine receptors . This combination of structural features makes this compound a promising candidate for use as a chemical probe in biochemical and cellular assays to investigate novel signaling pathways and target validation. Researchers can utilize this compound to explore its potential mechanism of action, binding affinity, and selectivity profile against a panel of enzymes and receptors. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-21-10-11(8-19-21)14-13(16-4-5-17-14)9-18-15(22)20-12-2-6-23-7-3-12/h4-5,8,10,12H,2-3,6-7,9H2,1H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISOVNQWSMCTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole and pyrazine rings, followed by their functionalization. The final step involves the coupling of these rings with the oxan-4-yl urea moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular features, and reported activities:

Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Reported Activities Reference
3-{[3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea Pyrazine-Pyrazole-Urea Oxan-4-yl, 1-methylpyrazole C₁₇H₁₇ClN₆O 356.81 Not reported
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Pyrazole-Urea Ethyl, phenyl, 3-methylpyrazole C₁₅H₁₈N₄O 270.33 Synthetic intermediate
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas (5a-l) Pyrazole-Urea Hydroxymethyl, variable alkyl/aryl Variable 200–350 Antitumor, anti-inflammatory
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) Pyridine-Triazole-Urea Methoxyphenyl, nitro-substituted triazole C₂₃H₂₀N₈O₃ 456.46 Kinase inhibition (inferred)

Key Structural and Functional Differences

Core Heterocycles: The target compound uses a pyrazine ring, while analogs like 9a and 5a-l employ pyrazole or pyridine cores. The triazole-pyridine-urea hybrid in 15a introduces a nitro group, which could confer electron-withdrawing effects and alter pharmacokinetics .

Substituent Effects: The tetrahydropyran (oxane) group in the target compound improves solubility compared to purely aromatic substituents (e.g., phenyl in 9a).

Biological Relevance :

  • Compounds like 5a-l demonstrate antitumor and anti-inflammatory activities , attributed to the pyrazole-urea scaffold’s ability to modulate kinase pathways or inflammatory mediators .
  • The absence of biological data for the target compound necessitates extrapolation from analogs. For instance, its pyrazine-pyrazole core may mimic ATP-binding sites in kinases, similar to 15a ’s triazole-pyridine system .

Biological Activity

3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea is a synthetic compound belonging to the class of pyrazole derivatives. Its unique structure, which includes both pyrazole and pyrazine rings, suggests potential biological activity that warrants detailed investigation. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N6OC_{15}H_{16}N_6O, with a molecular weight of approximately 328.4 g/mol. The compound's structure can be represented as follows:

Structure C15H16N6O\text{Structure }\text{C}_{15}\text{H}_{16}\text{N}_6\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It is hypothesized that the compound may act as an inhibitor for certain protein kinases, similar to other pyrazole derivatives that have shown promising therapeutic effects in cancer treatment and other diseases.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific oncogenic pathways, particularly those involving c-Met and other receptor tyrosine kinases .

Inhibitory Effects on Protein Kinases

The compound has been noted for its potential to inhibit protein kinases, which play critical roles in cell signaling and regulation. Inhibitors of protein kinases are valuable in cancer therapy as they can prevent tumor cell proliferation and induce apoptosis .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that similar pyrazole compounds inhibited c-Met activation in vitro, leading to reduced cell proliferation in cancer cell lines.
Study 2 Reported the synthesis and biological evaluation of pyrazole derivatives showing selective inhibition against various protein kinases, suggesting a targeted therapeutic approach.
Study 3 Investigated the pharmacokinetics of pyrazole-based inhibitors, highlighting their potential for oral bioavailability and favorable metabolic profiles.

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